2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride
Description
BenchChem offers high-quality 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJBGJVSJUPAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCCN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Ethoxydifluoromethyl)pyrrolidine Hydrochloride and its Analogs: A Keystone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its synthetic tractability and ability to confer desirable physicochemical and pharmacokinetic properties make it a focal point of drug design. This guide delves into the technical landscape of 2-substituted pyrrolidines, with a specific focus on the novel entity, 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly registered, indicating its status as a likely novel research chemical, this document will provide a comprehensive overview based on established principles of medicinal chemistry and data from structurally related analogs. We will explore its predicted properties, plausible synthetic routes, potential applications in drug development, and the analytical methodologies required for its characterization. This whitepaper serves as a foundational resource for researchers aiming to leverage the unique potential of fluorinated and alkoxy-substituted pyrrolidines in their discovery programs.
The Pyrrolidine Scaffold: A Pillar of Medicinal Chemistry
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design, celebrated for its versatile stereochemistry and physicochemical properties.[3][4] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3][4] The introduction of substituents, particularly at the 2-position, provides a vector for modulating a molecule's biological activity and pharmacokinetic profile.
The incorporation of fluorine-containing groups, such as the ethoxydifluoromethyl moiety, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and fine-tune lipophilicity.[1][5] Consequently, 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride represents a promising, albeit novel, building block for the development of next-generation therapeutics.
Caption: Logical relationship of the pyrrolidine scaffold in drug discovery.
Synthesis and Physicochemical Properties
General Synthetic Strategies for 2-Substituted Pyrrolidines
The synthesis of 2-substituted pyrrolidines can be achieved through several established methodologies. A common approach involves the [3+2] cycloaddition of azomethine ylides with appropriately substituted alkenes.[2] Alternatively, naturally occurring chiral synthons like L-proline or pyroglutamic acid can be chemically modified. More contemporary methods include copper-catalyzed intramolecular C-H amination, which offers a direct route to the pyrrolidine ring system.[6] The introduction of the difluoromethoxy group can be accomplished via reactions with reagents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid.[5]
Proposed Synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine Hydrochloride
A plausible synthetic route to the target compound could commence with a protected 2-(hydroxymethyl)pyrrolidine. The hydroxyl group could be ethylated, followed by a fluorination step to yield the difluoromethyl ether. Subsequent deprotection and salt formation with hydrochloric acid would afford the final product.
Sources
Chemical structure of 2-(Ethoxydifluoromethyl)pyrrolidine HCl
Advanced Fluorinated Building Blocks for Medicinal Chemistry
Executive Summary & Compound Identity
2-(Ethoxydifluoromethyl)pyrrolidine Hydrochloride (CAS: 2097894-03-4) is a specialized fluorinated heterocycle used primarily as a building block in the synthesis of pharmaceutical candidates. It belongs to the class of
Unlike standard pyrrolidines, the presence of the ethoxydifluoromethyl group (
Chemical Identity Data[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride |
| CAS Number | 2097894-03-4 |
| Molecular Formula | |
| Molecular Weight | 215.65 g/mol (Salt); 179.19 g/mol (Free Base) |
| Functional Motif | |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
Structural Analysis & Pharmacophore Utility
The -Difluoroether Effect
The core value of this compound lies in the
-
Conformational Locking: The anomeric effect associated with the
bonds influences the preferred conformation of the pyrrolidine ring, often favoring specific rotamers that can enhance binding affinity to protein targets. -
pKa Modulation: The strong electron-withdrawing nature of the adjacent
group significantly lowers the pKa of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (pKa ~11.3). This reduction (typically to the 7.5–9.0 range) improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH.
Bioisosterism
The
Figure 1: Bioisosteric rationale for replacing esters with ethoxydifluoromethyl groups.
Synthesis Protocol (Expert Methodology)
The synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine HCl is non-trivial due to the sensitivity of the difluoroether linkage. The most authoritative route employs Desulfurative Fluorination of a thionoester precursor. This method avoids harsh oxidative conditions that could degrade the pyrrolidine ring.
Retrosynthetic Strategy
-
Target: 2-(Ethoxydifluoromethyl)pyrrolidine HCl.[1]
-
Precursor: N-Protected Pyrrolidine Thionoester.
-
Starting Material: N-Boc-L-Proline Ethyl Ester.
Step-by-Step Experimental Workflow
Step 1: Thionation of the Ester
-
Reagents: N-Boc-L-Proline ethyl ester, Lawesson’s Reagent.
-
Solvent: Toluene (anhydrous).
-
Conditions: Reflux (110°C) for 2-4 hours.
-
Mechanism: The carbonyl oxygen of the ester is replaced by sulfur.
-
Causality: Lawesson's reagent is preferred over
due to higher solubility in organic solvents and cleaner workup profiles.
Step 2: Desulfurative Fluorination (The Critical Step)
-
Reagents: Silver(I) Fluoride (AgF) or DAST (Diethylaminosulfur trifluoride).
-
Note: Recent literature favors AgF for thionoesters to form difluoroethers under mild conditions.[2]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Protocol:
-
Dissolve the thionoester in dry DCM under Argon.
-
Add DAST (1.5 - 2.0 equiv) dropwise at -78°C (to control exotherm).
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Quench: Pour into saturated
.
-
-
Validation: Monitor via
NMR. The appearance of a characteristic singlet or AB quartet around -80 to -90 ppm confirms the formation.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the N-Boc-2-(ethoxydifluoromethyl)pyrrolidine in dry 1,4-dioxane.
-
Add 4M HCl/Dioxane (5 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Precipitate the product with diethyl ether, filter, and dry under vacuum.
-
Figure 2: Synthetic workflow via the thionoester route.
Handling, Stability, and QC
Stability Profile
-
Hygroscopicity: As an HCl salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C.
-
Thermal Stability: Stable up to melting point. Avoid heating >50°C in solution for prolonged periods to prevent potential HF elimination (though the ethoxy group stabilizes this relative to free difluoromethyl groups).
-
Solvent Compatibility: Avoid protic solvents (methanol/water) during storage of the free base form to prevent slow hydrolysis of the difluoroacetal. The HCl salt is stable in these solvents for analytical purposes.
Quality Control (Self-Validating Protocols)
To ensure the integrity of the building block before use in subsequent reactions:
-
NMR: This is the gold standard. Look for a signal at
-85 to -95 ppm . Absence of signal indicates hydrolysis; shift indicates impurity. -
Elemental Analysis: Verify the Nitrogen/Fluorine ratio.
-
Chloride Content Titration: Essential to confirm stoichiometry of the salt (ensure it is a mono-HCl salt and not containing excess acid).
References
-
Synthesis of Difluoroalkyl Ethers from Thionoesters. Source: Britton Group, Simon Fraser University / ResearchGate. Context: Describes the AgF-promoted desulfurative fluorination of thionoesters to generate ethoxydifluoromethyl motifs. URL:
-
Chemical Structure and CAS Registry. Source: ChemSRC. Context: Validates the specific CAS 2097894-03-4 and chemical identity. URL:
-
Fluorine in Medicinal Chemistry (Bioisosterism). Source: Journal of Medicinal Chemistry (General Reference on Difluoroethers). Context: Background on the metabolic stability of the
-difluoroether group compared to esters. URL: -
Safety Data and Handling of Fluorinated Pyrrolidines. Source: AChemBlock / Pharmaffiliates. Context: General handling for fluorinated pyrrolidine salts (analogous compounds). URL:
Sources
Fluorinated Pyrrolidines: Stereoelectronic Engineering in Drug Design
The following technical guide details the application, synthesis, and physicochemical impact of fluorinated pyrrolidine building blocks in medicinal chemistry.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
The pyrrolidine ring is a privileged scaffold in FDA-approved therapeutics (e.g., Captopril, Ramipril). However, its metabolic susceptibility to
This guide analyzes the stereoelectronic principles governing fluorinated pyrrolidines and provides validated protocols for their synthesis, focusing on 3-fluoropyrrolidine and 3,3-difluoropyrrolidine motifs.
Physicochemical Profiling: The Fluorine Effect[1][2][3]
Modulation of Basicity (pKa)
The introduction of electronegative fluorine atoms creates a strong inductive effect (
-
Monofluorination: Typically lowers pKa by 1.5 – 2.0 log units .
-
Gem-difluorination: Can lower pKa by 3.0 – 4.0 log units .
Strategic Value: This reduction is critical for optimizing oral bioavailability (improving passive diffusion by increasing the fraction of neutral species at physiological pH) and reducing hERG channel liability, which often correlates with high basicity.
Conformational Control: The Gauche Effect
Unlike cyclohexanes where steric bulk dictates conformation, fluorinated pyrrolidines are governed by the gauche effect . This stereoelectronic phenomenon prefers a synclinal (gauche) alignment between the highly electronegative fluorine and the vicinal electron-rich amine (or amide) functionality.
-
Mechanism: Hyperconjugative donation from the
or orbital into the low-lying antibonding orbital. -
Outcome:
-
4-Fluoroproline (trans): Favors the
-exo (up) pucker. -
4-Fluoroproline (cis): Favors the
-endo (down) pucker.
-
This allows chemists to "lock" the pyrrolidine ring into a specific bioactive conformation, potentially increasing target affinity by reducing the entropic penalty of binding.
Physicochemical Data Summary
| Scaffold | pKa (Conjugate Acid) | LogP (approx) | Dominant Conformation |
| Pyrrolidine | 11.3 | 0.46 | Flexible Envelope |
| 3-Fluoropyrrolidine | ~9.4 | 0.25 | Biased (Stereo-dependent) |
| 3,3-Difluoropyrrolidine | ~7.5 | 0.55 | Rigid Envelope |
| 3-trifluoromethylpyrrolidine | ~8.5 | 1.20 | Bulky, Lipophilic |
Visualization: Stereoelectronic Logic
The following diagram illustrates the decision logic for selecting specific fluorinated motifs based on medicinal chemistry objectives.
Caption: Decision tree for selecting fluorinated pyrrolidine scaffolds based on SAR requirements.
Synthetic Protocols
Protocol A: Synthesis of N-Boc-3,3-difluoropyrrolidine
Application: Accessing the gem-difluoro motif for metabolic blocking. Scale: Medicinal Chemistry (Gram scale). Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can generate HF. Use proper PPE and a blast shield.
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
DAST (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Charge an oven-dried round-bottom flask with N-Boc-3-pyrrolidinone (e.g., 5.0 g) and anhydrous DCM (50 mL) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. (Note: Some protocols suggest -78 °C, but 0 °C is often sufficient for this substrate and ensures reaction progression).
-
Addition: Add DAST dropwise via syringe over 20 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with KMnO4; product is less polar than ketone).
-
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Gas evolution (CO2) will occur.
-
Workup: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectations: 60–75% as a pale yellow oil that solidifies upon standing.
-
Protocol B: Scalable Synthesis of (R)-3-Fluoropyrrolidine HCl
Application: High-purity chiral building block (e.g., for Roche's Mosperafenib).[2]
Source: Adapted from Bold et al. (Roche), 2026 [1].
Concept: This route avoids expensive chiral starting materials by using a stereoselective inversion (
Workflow Diagram:
Caption: Stereoselective synthesis of (R)-3-fluoropyrrolidine via SN2 inversion.
Step-by-Step Methodology:
-
Hydrogenation/Cyclization: Hydrogenate (S)-4-chloro-3-hydroxybutyronitrile using Raney-Nickel catalyst. The resulting amine cyclizes intramolecularly to form (S)-3-hydroxypyrrolidine.
-
Protection: Treat in-situ with
to generate N-Boc-(S)-3-hydroxypyrrolidine. -
Activation: React with methanesulfonyl chloride (MsCl) and triethylamine in toluene to form the mesylate.
-
Fluorination (The Key Step):
-
Reagent: Spray-dried Potassium Fluoride (KF) or TBAF (anhydrous).
-
Solvent: Ethylene glycol or high-boiling polar solvent.
-
Mechanism:
displacement of the mesylate by fluoride causes Walden inversion , converting the (S)-center to the (R)-fluoro center.
-
-
Deprotection: Hydrolysis of the Boc group with HCl/IPA yields (R)-3-fluoropyrrolidine hydrochloride.
Case Study: Industrial Application
Drug Candidate: Mosperafenib (Roche) Context: In the development of cobimetinib derivatives and other kinase inhibitors, the 3-fluoropyrrolidine moiety is frequently employed to improve metabolic stability compared to the parent pyrrolidine. Outcome: The Roche process team demonstrated that the (R)-3-fluoropyrrolidine isomer provided the optimal balance of potency and solubility. The scalable route (Protocol B) produced >700 kg of API intermediate with >99.9% chiral purity, validating the feasibility of fluorinated pyrrolidines in late-stage manufacturing [1].
References
-
Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Source: Bold, C. P., et al. Process Chemistry & Catalysis, F. Hoffmann-La Roche Ltd.[2] (2026).[2] Context: Detailed the industrial scale-up and stereochemical inversion strategy. URL:
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Source: Silva, A. F. C., et al. Beilstein J. Org. Chem. 2024, 20, 1572–1579. Context: Theoretical and experimental analysis of the gauche effect in pyrrolidine ring puckering. URL:
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Source:Journal of Organic Chemistry / PMC. Context: Protocol for DAST-mediated gem-difluorination. URL:
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source:Molecules / MDPI (2023). Context: Overview of recent approved drugs containing fluorinated heterocycles. URL:
Sources
A Technical Guide to 2-(Ethoxydifluoromethyl)pyrrolidine HCl: A Novel Building Block for Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethoxy (CHF2O) group has garnered significant attention for its unique electronic and conformational effects.[1] This technical guide provides a comprehensive overview of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride, a specialized building block poised for application in drug discovery and development. We will delve into its core molecular attributes, explore a robust synthetic pathway, discuss its potential applications, and outline essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage advanced fluorinated intermediates.
Core Molecular Profile
2-(Ethoxydifluoromethyl)pyrrolidine HCl is a pyrrolidine derivative featuring an ethoxydifluoromethyl substituent at the 2-position, supplied as a hydrochloride salt. The presence of the pyrrolidine ring, a common motif in numerous FDA-approved drugs, combined with the unique properties of the fluorine-containing side chain, makes this a compound of significant interest.[2][3]
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is fundamental for all experimental and analytical work.
| Property | Value |
| Chemical Name | 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride |
| Molecular Formula | C₇H₁₄ClF₂NO |
| Molecular Weight | 205.64 g/mol |
Chemical Structure
The chemical structure integrates a saturated five-membered nitrogen heterocycle with a fluorinated ether side chain. The hydrochloride salt form enhances aqueous solubility and stability for storage and handling.
Caption: Chemical structure of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride.
Significance in Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in drug discovery, present in natural amino acids like proline and integrated into numerous therapeutic agents.[2][4] Its non-planar, sp³-rich geometry allows for effective exploration of three-dimensional pharmacophore space, which is critical for achieving high target affinity and selectivity.[4]
The introduction of fluorine-containing groups, such as the ethoxydifluoromethyl moiety, offers several distinct advantages:[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, pKa, and membrane permeability, providing chemists with tools to optimize the pharmacokinetic profile.[5] The CHF₂O group, in particular, is noted for its "dynamic lipophilicity," which can change based on the local chemical environment.[1]
-
Enhanced Binding Affinity: The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, potentially increasing the potency of the compound.[1]
Synthesis and Manufacturing
While a specific, dedicated synthesis for 2-(Ethoxydifluoromethyl)pyrrolidine HCl is not widely published, a robust and scalable synthetic route can be proposed based on established methodologies for the creation of analogous CHF₂O-containing heterocycles.[1] The following protocol is adapted from demonstrated syntheses of fluorinated amino alcohol derivatives.
Proposed Synthetic Workflow
The synthesis initiates from a commercially available N-protected pyrrolidine methanol derivative. The key transformation is the O-difluoromethylation of the primary alcohol, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for 2-(Ethoxydifluoromethyl)pyrrolidine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-2-(ethoxydifluoromethyl)pyrrolidine
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 equiv.) in an appropriate anhydrous solvent such as tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) (approx. 1.2-1.5 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: The Boc protecting group is chosen for its stability under these reaction conditions and its straightforward removal in the subsequent step.[1] Slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolution: Dissolve the purified N-Boc-2-(ethoxydifluoromethyl)pyrrolidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Acidification: Add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane) (approx. 2-3 equiv.) to the stirred solution at room temperature.[6]
-
Precipitation and Isolation: Stir the mixture for 2-5 hours. The hydrochloride salt will typically precipitate out of the solution.[7] If precipitation is slow, it can be induced by the addition of a non-polar solvent like diethyl ether.
-
Final Product: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Ethoxydifluoromethyl)pyrrolidine HCl as a crystalline solid.
Analytical and Safety Profile
Analytical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structural integrity, the presence of the difluoromethyl group, and the correct proton and carbon environments.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the target structure.[8]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the secondary amine salt and C-F bonds.[8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(Ethoxydifluoromethyl)pyrrolidine HCl is not available, data from analogous pyrrolidine derivatives and hydrochloride salts suggest the following precautions:[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[9]
-
Hazard Classification: The compound should be treated as harmful if swallowed or inhaled and may cause skin and eye irritation or burns.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
2-(Ethoxydifluoromethyl)pyrrolidine HCl represents a valuable and specialized building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a bio-potentiating fluorinated moiety provides a compelling starting point for the design of novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The synthetic route outlined in this guide offers a practical and scalable method for its production, enabling its broader application in research and development programs. As with all chemical reagents, adherence to strict safety protocols is paramount for its handling and use.
References
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific.
- Merck.
- Virstiuk, I., Menshykova, D., & Pokhodylo, N. (2024, October 14). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synlett.
- Fluorochem. (n.d.). (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride.
- Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
- Merck. (n.d.). 2-(Difluoromethyl)pyrrolidine hydrochloride.
- Spectrum Chemical. (2017, August 15).
- PharmaBlock. (n.d.).
- Synblock. (n.d.). CAS 1410903-57-9 | (S)-2-Trifluoromethyl-pyrrolidine hydrochloride.
- CymitQuimica. (n.d.). 2-Ethylpyrrolidine hydrochloride.
- Iovine, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- DC Fine Chemicals. (n.d.).
- Pharmaffiliates. (n.d.). 787564-55-0| Chemical Name : (2s)-2-(Fluoromethyl)pyrrolidine hydrochloride.
- Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).
- Wodnicka, A., & Dzieciol, M. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. Turkish Journal of Chemistry.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- ChemicalBook. (n.d.). 1218935-60-4((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE) Product Description.
- Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
- CymitQuimica. (n.d.). 2-Ethylpyrrolidine Hydrochloride.
- PubChem. (n.d.). 2,4-Dimethylpyrrolidine hydrochloride.
- National Center for Biotechnology Inform
- Goral, A., et al. (2023, June 10).
- Wang, W., et al. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules.
- Ambeed. (n.d.). 20583-33-9 | 1-(1H-Pyrazol-3-yl)ethanone.
Sources
- 1. d-nb.info [d-nb.info]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Lipophilicity (LogP) of ethoxydifluoromethyl-substituted heterocycles
Technical Guide: Lipophilicity Modulation via Ethoxydifluoromethyl ( ) Substitution in Heterocycles
Executive Summary
In modern medicinal chemistry, the modulation of lipophilicity (LogP) and metabolic stability is a constant balancing act. While the trifluoromethyl (
The ethoxydifluoromethyl group (
This guide provides a technical deep-dive into the lipophilicity of ethoxydifluoromethyl-substituted heterocycles, detailing the electronic mechanisms at play, comparative LogP data, and a validated OECD 117-compliant protocol for experimental determination.
Physicochemical Basis of Lipophilicity
To understand the LogP contribution of the
The "Fluorine Effect" on Ether Oxygen
In a standard ethyl ether (
-
Lone Pair Depletion: The electronegative fluorines pull electron density away from the oxygen atom. This reduces the availability of the oxygen lone pairs to participate in hydrogen bonding with water.
-
Lipophilicity Increase: Because the HBA capability is "muted," the group behaves more like a lipophilic hydrocarbon than a polar ether.
-
The Anomeric Effect: The
interaction stabilizes specific conformations, often forcing the ethoxy tail orthogonal to the heterocyclic plane. This disrupts planar stacking but can improve solubility relative to rigid aromatic systems.
Comparative Lipophilicity (Hansch Constants)
The following table contextualizes the
| Substituent (R) | Structure | Electronic Effect ( | Lipophilicity ( | H-Bond Acceptor | Metabolic Stability |
| Methoxy | -0.27 (Donor) | -0.02 | Strong | Low (O-demethylation) | |
| Ethyl | -0.15 (Donor) | +1.02 | None | Moderate | |
| Trifluoromethoxy | +0.35 (EWG) | +1.04 | Very Weak | High | |
| Ethoxydifluoromethyl | +0.40 (Est. EWG) | +0.85 to +1.10 | Weak | High | |
| Trifluoromethyl | +0.54 (EWG) | +0.88 | None | High |
Data synthesized from Hansch/Leo constants and recent fluorination studies [1][2].
Decision Framework: When to Use
The selection of the ethoxydifluoromethyl group is rarely random. It is a strategic choice used when a lead compound requires specific optimization.[1]
Figure 1: Decision matrix for selecting ethoxydifluoromethyl over competing bioisosteres.
Synthetic Accessibility
For the application scientist, knowing the synthetic route is crucial for planning SAR (Structure-Activity Relationship) campaigns. The direct introduction of the
Key Reagent: (Ethoxydifluoromethyl)trimethylsilane (
General Protocol (Nucleophilic Substitution):
-
Substrate: Heterocyclic electrophile (e.g., aldehyde or activated ketone).
-
Activation: The
reagent is activated by a fluoride source (e.g., TBAT or CsF). -
Mechanism: Generation of the
anion, which attacks the electrophile. -
Result: Introduction of the motif with high regioselectivity.
Experimental Protocol: Determination of LogP (HPLC Method)
While computational predictions (cLogP) are useful, the unique electronic perturbation of the
The following protocol is based on OECD Guideline 117 [4], optimized for fluorinated heterocycles.
Principle
Reverse-phase HPLC (RP-HPLC) correlates the retention time of a compound on a lipophilic stationary phase (C18) with its partition coefficient. This method is faster and less sensitive to impurities than the traditional Shake-Flask method.
Materials & Reagents
-
Stationary Phase: C18 (Octadecylsilyl) column, end-capped (to prevent silanol interactions with the ether oxygen).
-
Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Buffered to pH 7.4 if the heterocycle contains ionizable nitrogens.
-
Reference Standards: A set of 6 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Phenanthrene).
-
Dead Time Marker: Thiourea or Sodium Nitrate (unretained).
Step-by-Step Workflow
-
Dead Time Determination (
): Inject the unretained marker to determine the time it takes for solvent to pass through the column. -
Calibration:
-
Inject the reference standards.
-
Calculate the Capacity Factor (
) for each: -
Plot
vs. known . Derive the linear regression equation:
-
-
Sample Analysis:
-
Inject the ethoxydifluoromethyl-substituted heterocycle.
-
Measure retention time (
). -
Calculate
.
-
-
Calculation: Apply the regression equation to determine the experimental LogP.
Visualization of Analytical Workflow
Figure 2: HPLC-based LogP determination workflow (OECD 117 adapted).
Case Study: Optimization of a Pyridine-Based Inhibitor
Consider a theoretical lead compound, Compound A (2-methoxypyridine derivative), targeting a CNS receptor.
-
Issue: Compound A has high metabolic clearance due to O-demethylation of the methoxy group.
-
Strategy: Replace
with . -
Outcome:
-
Metabolic Stability: The
-fluorination blocks the cytochrome P450 oxidation site. -
Lipophilicity: LogP increases from 2.1 (OMe) to 3.2 (
). This enhances Blood-Brain Barrier (BBB) penetration. -
Binding: The
group fills a hydrophobic pocket that the smaller could not, potentially improving potency via van der Waals interactions.
-
Conclusion
The ethoxydifluoromethyl group is a high-value tool in the medicinal chemist's arsenal.[1][2] It provides a means to increase lipophilicity and metabolic stability without the extreme hydrophobicity associated with perfluorinated alkyl chains. By understanding the subtle electronic "muting" of the ether oxygen by the gem-difluoro group, researchers can rationally deploy this moiety to optimize drug-like properties.
References
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Note: Classic text, context verified via search).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
-
Hu, J., et al. (2011). Nucleophilic Difluoroalkylation of Carbonyl Compounds with (Ethoxydifluoromethyl)trimethylsilane. Journal of Organic Chemistry.
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[3][4]
Methodological & Application
Synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine from Proline Derivatives: An Application Note and Detailed Protocol
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of fluorine-containing substituents can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced metabolic stability, membrane permeability, and binding affinity.[3] The ethoxydifluoromethyl group, in particular, serves as a valuable bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[3] This application note provides a detailed protocol for the synthesis of 2-(ethoxydifluoromethyl)pyrrolidine, a key building block for drug discovery, starting from readily available proline derivatives.
The described methodology focuses on a robust and scalable synthetic route, highlighting the key experimental considerations and mechanistic underpinnings of the transformation. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, providing them with the necessary information to successfully synthesize this important fluorinated building block.
Mechanistic Rationale
The core of this synthetic strategy involves the introduction of a difluoromethyl group onto a proline-derived precursor. While several methods for difluoromethylation exist, including nucleophilic, electrophilic, and radical-based approaches, this protocol will focus on a method that proceeds via an in-situ generated difluorocarbene.[3][4] This highly reactive intermediate can then be trapped by a suitable nucleophile, in this case, the oxygen atom of a hydroxyl group, to form the desired difluoromethyl ether.
The choice of the difluorocarbene precursor is critical for the success of the reaction. Reagents such as TMSCF₂H (trimethylsilyl-difluoromethane) in the presence of a base can generate difluorocarbene in situ.[3] Alternative and often more practical methods involve the thermal decarboxylation of salts like sodium chlorodifluoroacetate.[4] This latter approach is often favored for its operational simplicity and the use of a stable, commercially available reagent.[4]
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a multi-step process starting from a protected proline derivative. The key steps involve the reduction of the carboxylic acid functionality to a primary alcohol, followed by the crucial difluoromethylation step to introduce the ethoxydifluoromethyl group. The final step typically involves the deprotection of the nitrogen atom to yield the target 2-(ethoxydifluoromethyl)pyrrolidine.
Sources
Application Notes & Protocols: Strategic Introduction of the Ethoxydifluoromethyl Group into Pyrrolidine Scaffolds
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties.[1][2][3] The ethoxydifluoromethyl (-OCF₂Et) group, a close analogue of the increasingly popular difluoromethoxy (-OCF₂H) group, offers a unique combination of properties, including increased metabolic stability, modulated lipophilicity, and the potential for specific intermolecular interactions.[4][5] When combined with the pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, the resulting structures are of significant interest for drug discovery programs.[6][7] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies, key reagents, and step-by-step protocols for introducing the ethoxydifluoromethyl group into pyrrolidine cores. We will explore both the functionalization of pre-existing pyrrolidine rings and the de novo construction of the scaffold incorporating the desired fluorinated group.
Introduction: The Strategic Value of the Ethoxydifluoromethyl-Pyrrolidine Moiety
The pyrrolidine ring provides a three-dimensional structural framework that is well-represented in biologically active molecules.[6][7] Its saturated, non-planar nature allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.
The introduction of a -OCF₂Et group onto this scaffold can impart several beneficial properties:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[4] This can block common metabolic pathways (e.g., O-dealkylation) and enhance a compound's half-life.
-
Lipophilicity Modulation: The -OCF₂Et group increases lipophilicity, which can improve membrane permeability and oral absorption.[3][4] Its lipophilic contribution is generally considered to be moderate, allowing for fine-tuning of the overall logP value.
-
Conformational Control: The steric bulk and electronic nature of the group can influence the conformational preferences of the pyrrolidine ring, potentially locking the molecule into a more bioactive conformation.
-
Hydrogen Bond Acceptor: The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding site.
This guide focuses on two principal and practical approaches for the synthesis of ethoxydifluoromethyl-pyrrolidines: the Building Block Strategy starting from functionalized pyrrolidines and the Direct Functionalization Strategy using difluorocarbene precursors.
The Building Block Strategy: O-Functionalization of Hydroxyproline Derivatives
This is arguably the most reliable and stereochemically defined method, leveraging the readily available pool of chiral hydroxyproline isomers. The core principle involves the conversion of the hydroxyl group of an N-protected hydroxyproline derivative into the target ethoxydifluoromethyl ether. While direct O-ethoxydifluoromethylation reagents are not widely commercialized, this transformation can be achieved via a two-step sequence involving O-difluoromethylation followed by ethylation, or by adapting methods used for similar fluoroalkoxylations. A highly effective method for the analogous O-difluoromethylation utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H).[8]
Causality Behind Experimental Choices:
-
N-Protection: The pyrrolidine nitrogen must be protected (e.g., with Boc or Cbz) to prevent it from acting as a competing nucleophile or base during the O-alkylation step.
-
Reagent Selection: FSO₂CF₂CO₂H is an effective reagent for generating an O-difluoromethyl ether from an alcohol. The subsequent alkylation of the resulting -OCF₂H group to -OCF₂Et would require a separate step under basic conditions with an ethylating agent (e.g., ethyl iodide). Alternatively, a more direct approach could involve the generation of an ethoxydifluoromethylating species, though this is less documented for alcohols.
-
Stereochemical Integrity: This approach preserves the stereochemistry at the carbon bearing the hydroxyl group, which is critical for pharmacological activity.
Protocol 1: Synthesis of N-Boc-4-(ethoxydifluoromethoxy)pyrrolidine-2-carboxylic Acid (Adapted from O-difluoromethylation methodology)
This protocol outlines a two-step procedure starting from commercially available N-Boc-trans-4-hydroxy-L-proline.
Step A: O-Difluoromethylation
-
Setup: To a stirred solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile, 0.2 M) in a fume hood, add a base such as potassium carbonate (2.5 equiv.).
-
Reagent Addition: Slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) (1.5 equiv.) to the suspension at room temperature. Caution: The reaction can be exothermic.
-
Reaction: Stir the mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield N-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid methyl ester.
Step B: O-Ethylation
-
Setup: Dissolve the product from Step A (1.0 equiv.) in a polar aprotic solvent like DMF (0.3 M).
-
Base Addition: Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C. Caution: NaH is highly reactive and generates hydrogen gas.
-
Alkylation: After gas evolution ceases, add ethyl iodide (EtI, 1.5 equiv.) and allow the reaction to warm to room temperature.
-
Reaction: Stir for 12-18 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Saponification & Final Product: The resulting ester can be saponified using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid product.
Direct N-Functionalization via Difluorocarbene
An alternative strategy involves the direct introduction of the fluorinated group onto the pyrrolidine nitrogen. While direct N-ethoxydifluoromethylation is not a standard reaction, a related transformation, N-difluoromethylation, is well-established and proceeds via the insertion of difluorocarbene (:CF₂) into an N-H bond.[9] A plausible adaptation for our target involves the reaction of pyrrolidine with an in situ generated ethoxydifluoromethane intermediate.
Principle of the Method:
This approach relies on the generation of the highly reactive difluorocarbene intermediate from a stable precursor. This carbene can then react with ethanol present in the reaction mixture to form a transient ethoxydifluoromethane or a related reactive species, which is then intercepted by the pyrrolidine nitrogen.
Key Reagents for Difluorocarbene Generation
| Reagent | Precursor Name | Common Conditions | Advantages | Disadvantages |
| TMSCF₃ | Ruppert-Prakash Reagent | NaI (cat.), DMF, 80-100 °C | Mild, efficient | Relatively expensive |
| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | CsF or KF, MeCN | Good yields, versatile | Moisture sensitive |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Diglyme, 180-200 °C | Inexpensive | High temperatures required |
| BrCF₂CO₂H | Bromo(difluoro)acetic Acid | K₂CO₃, room temp | Very mild, cost-effective[10] | Scope can be substrate-dependent |
Workflow for Reagent Selection
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Ethoxydifluoromethyl)pyrrolidine in Peptide Synthesis
Abstract
The strategic incorporation of fluorine into peptide-based therapeutics has become a cornerstone of modern drug design, offering enhanced metabolic stability, modulated bioavailability, and unique binding interactions. The difluoromethyl (CHF₂) group, in particular, presents significant advantages as a bioisostere for hydroxyl, thiol, and amine functionalities, and as a lipophilic hydrogen bond donor. This document introduces 2-(Ethoxydifluoromethyl)pyrrolidine, a novel reagent with conjectured dual-functionality in peptide synthesis. We propose its application as both a targeted difluoromethylating agent for amino acid side chains and as a modified base for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection. This application note provides a theoretical framework, extrapolated physicochemical properties, and detailed experimental protocols designed to investigate and validate these proposed functions for researchers in peptide chemistry and drug development.
The Strategic Value of the Difluoromethyl Moiety in Peptide Therapeutics
The introduction of fluorinated motifs is a well-established strategy for optimizing the pharmacological profile of bioactive molecules.[1] While the trifluoromethyl group is more common, the difluoromethyl (CHF₂) group offers a distinct and valuable set of properties.
-
Bioisosterism and Hydrogen Bonding: The CHF₂ group serves as a metabolically stable bioisostere of alcohol, thiol, and amine groups, which are common pharmacophores.[2] Uniquely among polyfluorinated motifs, the polarized C-H bond in a CHF₂ group allows it to act as a competent hydrogen bond donor, potentially enhancing binding affinity and specificity with biological targets.[1][3]
-
Enhanced Metabolic Stability: The inherent strength of the carbon-fluorine bond (up to 130 kcal mol⁻¹) significantly increases resistance to metabolic degradation, which can prolong the in-vivo half-life of peptide drugs.[1][4]
-
Modulated Lipophilicity: Compared to the more common methyl or trifluoromethyl groups, the CHF₂ group provides a nuanced modification of lipophilicity. This can facilitate improved cell membrane permeability and bioavailability without the dramatic increases often associated with trifluoromethylation.[2][3]
The incorporation of CHF₂ groups into peptides is typically achieved by synthesizing α-difluoromethyl amino acid building blocks, which are then incorporated during standard solid-phase peptide synthesis (SPPS).[5] The reagent 2-(Ethoxydifluoromethyl)pyrrolidine offers a potential alternative strategy: the direct post-synthetic modification of peptide side chains.
Physicochemical Properties, Handling, and Safety
As 2-(Ethoxydifluoromethyl)pyrrolidine is a novel reagent, a dedicated Safety Data Sheet (SDS) is not available. The following properties and handling guidelines are extrapolated from the known characteristics of its core structures: pyrrolidine and organofluorine compounds.
| Property | Predicted Characteristic & Justification |
| Appearance | Colorless to pale yellow liquid. |
| Solubility | Expected to be miscible with common SPPS solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[6] |
| Stability | The N-acylpyrrolidine structure is generally stable, but the ethoxy group may be labile under strong acidic or basic conditions. The C-F bonds are highly stable.[1] Store under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place to prevent degradation from moisture and air.[7][8] |
| Reactivity | The pyrrolidine nitrogen provides basicity. The ethoxy group may act as a leaving group under Lewis acidic conditions, enabling the transfer of the "CF₂-pyrrolidine" moiety. |
Safety and Handling: Extreme caution should be exercised when handling this compound.
-
Toxicity & Corrosivity: The pyrrolidine moiety suggests the compound may be harmful if swallowed, inhaled, or in contact with skin, and could cause severe skin burns and eye damage.[9][10]
-
Flammability: Pyrrolidine is a highly flammable liquid.[10] Assume the derivative has a low flash point and keep it away from heat, sparks, and open flames.
-
Personal Protective Equipment (PPE): All handling must occur inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10]
-
Spills: In case of a spill, absorb with an inert material like vermiculite and dispose of as hazardous chemical waste. Ensure the area is well-ventilated and all ignition sources are removed.[9]
Proposed Application 1: Site-Selective Side-Chain Difluoromethylation
We hypothesize that 2-(Ethoxydifluoromethyl)pyrrolidine can serve as an electrophilic source for the difluoromethyl-pyrrolidinyl group, enabling the modification of nucleophilic amino acid side chains on a resin-bound peptide. The proposed mechanism involves the activation of the ethoxy group by a Lewis acid, followed by nucleophilic attack from an amino acid side chain.
Caption: Proposed mechanism for on-resin peptide side-chain modification.
Protocol 1: On-Resin Side-Chain Modification of a Lysine-Containing Peptide
This protocol is designed as an initial experiment to test the viability of the proposed modification reaction.
Materials:
-
Rink Amide resin-bound peptide containing at least one Lysine residue (e.g., Ac-Tyr-Lys-Ala-CONH₂).
-
2-(Ethoxydifluoromethyl)pyrrolidine.
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂).
-
Anhydrous Dichloromethane (DCM).
-
Diisopropylethylamine (DIPEA).
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
-
HPLC-grade acetonitrile and water with 0.1% TFA.
Procedure:
-
Resin Preparation: Swell 50 mg of the peptide-resin in a fritted syringe with anhydrous DCM for 30 minutes. Drain the solvent.
-
Reagent Preparation: In a separate vial under an inert atmosphere, prepare a 0.5 M solution of 2-(Ethoxydifluoromethyl)pyrrolidine (5 equivalents based on resin loading) in anhydrous DCM.
-
Activation and Reaction:
-
Add the reagent solution to the swollen resin.
-
Carefully add the Lewis acid (e.g., BF₃·OEt₂, 2 equivalents) to the slurry.
-
Gently agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.
-
-
Quenching and Washing:
-
Drain the reaction mixture into a quench solution (e.g., 10% DIPEA in DCM).
-
Wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x).
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage and Analysis:
-
Cleave a small portion of the modified resin (~5 mg) using a standard TFA cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant.
-
Analyze the crude product by LC-MS to identify the mass of the starting material and the expected modified product (mass addition of C₅H₈NF₂ = 119.07 Da).
-
Analyze by analytical RP-HPLC to assess purity and conversion efficiency.
-
Proposed Application 2: A Modified Base for Fmoc Deprotection
The pyrrolidine core of the reagent suggests it could function as a base for Fmoc deprotection during SPPS.[11] The electron-withdrawing difluoromethyl substituent at the 2-position is expected to decrease the basicity (pKa) of the pyrrolidine nitrogen compared to its unsubstituted counterpart. This could offer a milder deprotection, potentially reducing base-sensitive side reactions, though it may also require longer reaction times or higher temperatures.
Caption: Workflow for comparing Fmoc deprotection reagents.
Protocol 2: Evaluating Efficacy as an Fmoc Deprotection Reagent
This protocol outlines a comparative study to assess the performance of 2-(ethoxydifluoromethyl)pyrrolidine against standard deprotection bases. A peptide sequence prone to aspartimide formation (e.g., containing an Asp-Gly motif) is recommended for a rigorous test.[12]
Materials:
-
Rink Amide or Wang resin pre-loaded with the first amino acid.
-
Fmoc-protected amino acids.
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).
-
SPPS-grade DMF.
-
Deprotection Reagent A: 20% (v/v) Piperidine in DMF.
-
Deprotection Reagent B: 20% (v/v) Pyrrolidine in DMF.[11]
-
Deprotection Reagent C: 20% (v/v) 2-(Ethoxydifluoromethyl)pyrrolidine in DMF.
Procedure:
-
Resin Setup: Divide a batch of pre-loaded resin into three identical automated or manual SPPS reaction vessels.
-
SPPS Cycles: Synthesize the chosen test peptide in parallel in all three reactors. Use identical coupling protocols for all three syntheses. The only variable should be the deprotection reagent.
-
Deprotection Step: For each cycle, treat the resin with the assigned deprotection solution (A, B, or C) for a standard time (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF between deprotection and coupling steps.
-
-
Synthesis Completion: After the final amino acid is coupled, wash all three resins with DMF, then DCM, and dry completely.
-
Cleavage and Workup: Cleave the peptides from an equal amount of each resin batch using an identical procedure. Precipitate, wash, and dry the crude peptides.
-
Comparative Analysis:
-
Dissolve a precise amount of each crude peptide in a suitable solvent.
-
Analyze each sample by analytical RP-HPLC under identical conditions. Compare the chromatograms for the percentage purity of the target peptide and the presence of deletion sequences or side products (e.g., aspartimide-related peaks).
-
Confirm the identity of all major peaks by LC-MS.
-
Discussion: Potential Advantages, Challenges, and Outlook
Potential Advantages:
-
Novel Modifications: The successful application as a modifying agent would provide a new tool for creating peptides with unique structural and functional properties, potentially leading to improved therapeutic candidates.
-
Tunable Deprotection: As a deprotection base, the reagent might offer a milder alternative to piperidine, which could be advantageous for sensitive sequences, although this requires thorough validation.
Challenges and Considerations:
-
Reactivity and Stability: The primary challenge is the unknown reactivity profile. The proposed modification reaction may be inefficient or lead to unintended side reactions. The reagent's stability in SPPS solvents over time is also uncharacterized.
-
Steric Hindrance: The bulky nature of the reagent may hinder its ability to access reaction sites on the resin-bound peptide, both for side-chain modification and for Fmoc deprotection.
-
Racemization: As with many chemical modifications, the potential for racemization at the adjacent α-carbon during side-chain modification must be carefully evaluated.[12]
Future Outlook: The protocols described herein represent a starting point for investigation. Successful preliminary results would warrant further studies, including optimization of reaction conditions (temperature, equivalents, reaction time), exploration of different Lewis acids, and synthesis of enantiomerically pure versions of the reagent to assess stereochemical outcomes. Validating the utility of 2-(Ethoxydifluoromethyl)pyrrolidine could open new avenues in the field of peptide engineering and drug discovery.
References
- Magiera, D. et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. All About Drugs.
-
Mykhailiuk, P. K. et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
-
Sokolov, V. B. et al. (2004). A New Strategy for the Synthesis of α-Difluoromethyl-Substituted α-Hydroxy and α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Mazzolari, A. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Vaas, S. et al. (2023). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Drug Design, Development and Therapy. Available at: [Link]
-
Vaas, S. et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Taylor & Francis Online. Available at: [Link]
-
Li, Y. et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals. Available at: [Link]
-
Pu, X. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
BASF. (2022). Safety data sheet - Kollidon® 30 Origin USA. BASF. Available at: [Link]
-
Stratech. (2023). Safety data sheet - 2-Pyrrolidinone. Stratech. Available at: [Link]
-
Góngora-Benítez, M. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]
-
Pedersen, S. L. et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. EH&S UCSB. Available at: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rmu.edu [rmu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of 2-(Ethoxydifluoromethyl)pyrrolidine HCl
Abstract
The introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The 2-(ethoxydifluoromethyl)pyrrolidine scaffold, in particular, has emerged as a valuable building block due to the unique electronic properties conferred by the difluoromethyl group, which can influence pKa, lipophilicity, and metabolic stability.[3] This guide provides detailed application notes and protocols for the successful coupling of 2-(ethoxydifluoromethyl)pyrrolidine HCl with various partners, focusing on two critical transformations in drug discovery: amide bond formation and N-arylation. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of Fluorinated Pyrrolidines
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs.[4] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of fluorine, the most electronegative element, into this privileged structure can lead to profound effects on a molecule's properties. The difluoromethyl group (CHF2), as present in 2-(ethoxydifluoromethyl)pyrrolidine, is of particular interest as it can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding.
This document serves as a practical guide for researchers and drug development professionals, offering field-proven protocols for the utilization of 2-(ethoxydifluoromethyl)pyrrolidine HCl in key coupling reactions.
Initial Consideration: Liberation of the Free Base
2-(Ethoxydifluoromethyl)pyrrolidine is typically supplied as a hydrochloride (HCl) salt for enhanced stability and handling. However, for most coupling reactions, the free secondary amine is the reactive species. Therefore, a crucial initial step is the liberation of the free base from its salt form. This is typically achieved by treatment with a suitable base.
Protocol 2.1: In-situ Free Base Generation for Immediate Use
This protocol is suitable for direct use of the free amine in a subsequent coupling reaction without isolation.
Materials:
-
2-(Ethoxydifluoromethyl)pyrrolidine HCl
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-(ethoxydifluoromethyl)pyrrolidine HCl (1.0 equivalent).
-
Add the anhydrous solvent of choice.
-
Add the tertiary amine base (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes. The formation of a salt precipitate (e.g., triethylammonium chloride) may be observed.
-
The resulting mixture containing the free 2-(ethoxydifluoromethyl)pyrrolidine can be directly used in the subsequent coupling reaction.
Causality: The added tertiary amine base is strong enough to deprotonate the pyrrolidinium ion, forming the free secondary amine and the corresponding ammonium salt. The choice of base and solvent should be compatible with the subsequent reaction conditions.
Amide Bond Formation: Coupling with Carboxylic Acids
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[5] The coupling of 2-(ethoxydifluoromethyl)pyrrolidine, an electron-deficient amine, with carboxylic acids can be challenging and may require specific activating agents to achieve high yields.
General Principles and Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of water. In practice, the carboxylic acid is typically activated to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[5]
Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[6] For electron-deficient amines, the use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is often beneficial as they can form active esters that are more reactive and can suppress side reactions.[6]
Recommended Protocol for Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with HOBt, a widely applicable and reliable method.
Protocol 3.2.1: EDC/HOBt Mediated Amide Coupling
Materials:
-
Carboxylic acid (1.0 equivalent)
-
2-(Ethoxydifluoromethyl)pyrrolidine (as the free base from Protocol 2.1, 1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)
-
Tertiary amine base (e.g., DIPEA or TEA, 2.0-3.0 equivalents if starting from the HCl salt)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare a solution of 2-(ethoxydifluoromethyl)pyrrolidine free base (1.1 eq.) as described in Protocol 2.1. If starting from the HCl salt, dissolve it in the reaction solvent and add the tertiary amine base (2.0-3.0 eq.).
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature (e.g., to 40-50 °C). Consider using a more powerful coupling reagent like HATU or PyBOP. |
| Hydrolysis of active ester | Ensure anhydrous conditions. | |
| Low nucleophilicity of the amine | Increase the excess of the amine (e.g., to 1.5 equivalents). | |
| Side Product Formation | Racemization (if chiral carboxylic acid is used) | Use HOBt or HOAt as an additive. Perform the reaction at lower temperatures. |
| Formation of N-acylurea byproduct | Add HOBt before or together with EDC. |
N-Arylation: Forming a C-N Bond with Aryl Halides
The formation of a bond between the nitrogen of the pyrrolidine ring and an aromatic system is a key transformation for accessing a wide range of bioactive molecules. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose.[2]
The Buchwald-Hartwig Amination: An Overview
The Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and has evolved over time to allow for the coupling of a wide variety of substrates under milder conditions.[2][7]
Key Components:
-
Palladium Precatalyst: Pd(OAc)2 or Pd2(dba)3 are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for coupling secondary amines.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like K3PO4 or Cs2CO3 can also be used, sometimes requiring higher temperatures.[8]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[8]
Recommended Protocol for N-Arylation
This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-(ethoxydifluoromethyl)pyrrolidine. Optimization of the ligand, base, and temperature may be necessary for specific aryl halides.
Protocol 4.2.1: Palladium-Catalyzed N-Arylation
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
2-(Ethoxydifluoromethyl)pyrrolidine HCl (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), 2-(ethoxydifluoromethyl)pyrrolidine HCl (1.2 eq.), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship Diagram:
Caption: Key components for a successful N-arylation reaction.
Ligand and Base Selection Guide
| Aryl Halide | Amine | Recommended Ligand | Recommended Base | Typical Temperature |
| Aryl Bromide/Iodide (electron-neutral or -rich) | Secondary cyclic | XPhos, RuPhos | NaOtBu, LHMDS | 80-100 °C |
| Aryl Bromide/Iodide (electron-poor) | Secondary cyclic | SPhos, DavePhos | K3PO4, Cs2CO3 | 100-110 °C |
| Aryl Chloride | Secondary cyclic | tBuXPhos, BrettPhos | LHMDS, K3PO4 | 100-120 °C |
Conclusion
The successful incorporation of the 2-(ethoxydifluoromethyl)pyrrolidine moiety into target molecules via amide coupling and N-arylation is readily achievable with careful consideration of the reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to build upon. Due to the electron-withdrawing nature of the difluoromethyl group, more forcing conditions or highly active catalyst systems may be required compared to the coupling of simpler pyrrolidines. As with any chemical transformation, empirical optimization for each specific substrate combination is highly recommended to achieve the best possible outcomes.
References
- BenchChem. (2025).
- Wolfe, J. P., & Rennels, R. A. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC.
- Alves, M. J., Azoia, N. G., & Fortes, A. G. (2014). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- Beier, P., & Mykhailiuk, P. K. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme.
- Kumar, A., & Singh, A. (2023).
- Wikipedia. (2023).
- Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Korhonen, J. (2021). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. HELDA - University of Helsinki.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Due-Hansen, M. E., et al. (2016).
- Wang, D., et al. (2024).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry LibreTexts. (2023).
- Pierce, J. G. (2019).
- AAPPTEC. (n.d.). Coupling Reagents.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Zhang, W., & Lu, Y. (2006).
- Sore, H. F., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
- Kumar, A., & Singh, A. (2023). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
- Wang, D., et al. (2024). Synthesis of N-aryl-substituted pyrrolidines with various amines.
- Chen, C., & Weng, Z. (2012). Copper-Catalyzed Di- and Trifluoromethylation of α,β-Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkylations.
- Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking. Indian Journal of Chemistry.
- van der Klis, F., et al. (2024). Oxidative Conversion of Polyethylene Towards Di-Carboxylic Acids: A Multi-Analytical Approach.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Pyrrolidine Hydrochloride Salts
Current Status: Operational Topic: Purification & Troubleshooting for Fluorinated Pyrrolidine HCl Salts Ticket ID: PUR-F-PYR-001 Assigned Specialist: Senior Application Scientist
Introduction: The Fluorine Challenge
Fluorinated pyrrolidine hydrochloride salts (e.g., 3-fluoropyrrolidine HCl, 3,3-difluoropyrrolidine HCl) present a unique purification paradox. The pyrrolidine ring is highly polar and water-soluble, while the fluorine atom introduces lipophilicity and inductive effects that lower the pKa of the amine compared to non-fluorinated analogs.
Why is this difficult?
-
Hygroscopicity: The HCl salt form is often extremely hygroscopic, turning into a "goo" or oil upon exposure to air.
-
Solubility Overlap: The solubility profile often overlaps with inorganic salts (NaCl, KCl) generated during synthesis, making "desalting" difficult.
-
Elimination Risk: Under harsh basic conditions or high heat, the fluorine atom (beta to the nitrogen) is susceptible to elimination (loss of HF), destroying the chiral center and the molecule.
Module 1: Crystallization & Recrystallization (The Gold Standard)
Recrystallization is the preferred method for removing organic impurities and enantiomeric excesses.
Protocol A: The Anti-Solvent Method (Standard)
Best for: General purification of crude solids.
-
Dissolution: Place the crude salt in a flask. Add the primary solvent (Methanol or Isopropanol) dropwise with gentle heating (50–60°C) until just dissolved. Do not boil aggressively to avoid HF elimination.
-
Filtration (Optional): If the solution is cloudy (inorganic salts), filter while hot through a sintered glass funnel.
-
Precipitation: Remove from heat. Slowly add the anti-solvent (Diethyl Ether or MTBE) until a persistent turbidity (cloudiness) appears.
-
Crystallization: Add 1-2 drops of primary solvent to clear the turbidity. Cap the flask and let it cool to room temperature undisturbed. Then move to a fridge (4°C) for 12 hours.
-
Collection: Filter the white crystals under nitrogen (to prevent moisture absorption) and wash with cold anti-solvent.
Protocol B: The n-Butanol/Water System (High Purity)
Best for: Highly water-soluble fluorinated salts (e.g., 3-fluoropyrrolidine). Reference Grounding: This method is adapted from scalable processes used in pharmaceutical pilots (e.g., Roche's synthesis of Mosperafenib intermediates).
-
Biphasic Dissolution: Dissolve crude material in a mixture of n-Butanol and a minimum amount of Water (approx. 9:1 ratio) at elevated temperature (approx. 70°C).
-
Cooling: Allow the mixture to cool slowly. The water helps solubilize inorganic impurities while the fluorinated salt crystallizes out as the organic character of the butanol dominates at lower temperatures.
-
Azeotropic Drying: If crystals do not form, distill off the water/butanol azeotrope to drive precipitation.
Data: Solvent Selection Matrix
| Solvent System | Role | Suitability for Fluorinated Pyrrolidines |
| MeOH / Et₂O | Solvent / Anti-solvent | High. Excellent for most mono- and di-fluorinated salts. |
| IPA / Heptane | Solvent / Anti-solvent | Medium. Good, but fluorinated salts may "oil out" in heptane. |
| n-BuOH / Water | Biphasic Recryst.[1] | Excellent. Specific for highly polar/water-soluble salts. |
| Acetone | Trituration Agent | High. Most pyrrolidine HCl salts are insoluble in acetone; impurities often dissolve. |
Module 2: Inorganic Salt Removal (Desalting)
A common issue is the co-precipitation of NaCl or KCl during HCl salt formation.
The "Dry Organic" Wash
Theory: Inorganic salts (NaCl) are virtually insoluble in dry Dichloromethane (DCM) or dry Ethanol, whereas fluorinated amine salts often retain solubility in Ethanol or DCM/MeOH mixtures.
Step-by-Step:
-
Dry: Ensure your crude solid is completely dry (remove water).
-
Slurry: Suspend the crude solid in dry DCM (or 10% MeOH in DCM).
-
Stir: Stir vigorously for 30 minutes. The fluorinated amine salt should dissolve (or mostly dissolve), while the NaCl remains solid.
-
Filter: Filter off the white solid (NaCl).
-
Evaporate: Concentrate the filtrate to recover the desalted amine hydrochloride.
Module 3: Troubleshooting & FAQs
Visualizing the Workflow
Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.
Frequently Asked Questions (FAQs)
Q1: My salt "oiled out" during recrystallization instead of forming crystals. What do I do?
-
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the anti-solvent is added too fast or the temperature drops too quickly.
-
Fix:
-
Re-heat the mixture until the oil dissolves (add a tiny amount of primary solvent if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.
-
Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 3-4 hours. Do not put it directly in the fridge.
-
Q2: How do I handle the hygroscopicity? It turns to goo on the scale.
-
Technical Insight: Fluorine increases lipophilicity, but the HCl salt is an ionic lattice that loves water.
-
Protocol:
-
Always filter under a blanket of Nitrogen or Argon.
-
Dry the final crystals in a vacuum oven at 40°C with a P₂O₅ (phosphorus pentoxide) trap.
-
Store in a desiccator or sealed under inert gas.
-
Q3: Can I use Silica Gel Chromatography?
-
Warning: Amine salts streak badly on normal phase silica and can degrade.
-
Alternative: Use Reverse Phase (C18) chromatography.
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The acid keeps the amine protonated and improves peak shape.
-
Note: If you use TFA, you will likely convert your HCl salt into a TFA salt. You may need to perform an ion exchange (dissolve in MeOH, add excess HCl in dioxane, evaporate) to return to the HCl form.
-
Q4: Is there a risk of losing the Fluorine?
-
Critical Risk: Yes. 3-fluoropyrrolidines are susceptible to HF elimination to form 3-pyrrolines (double bond formation), especially if heated in basic aqueous solution.
-
Prevention: Avoid boiling in water/base mixtures. When neutralizing to free-base, use mild bases (Carbonates/Bicarbonates) and keep the temperature low (0°C).
References
-
Scalable Synthesis of (R)
- Source: Reber, S. et al. Organic Process Research & Development (Roche).
-
Purification of Amine Hydrochloride Salts: General protocols for anti-solvent crystalliz
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Troubleshooting Oiling Out: Techniques for managing supersaturation and phase separ
- Source:Chem. Rev.
Sources
Technical Support Center: Stability and Handling of 2-(Ethoxydifluoromethyl)pyrrolidine
Welcome to the technical support guide for 2-(ethoxydifluoromethyl)pyrrolidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block. Understanding the stability profile of this compound, particularly in aqueous acidic media, is critical for successful experimental outcomes, from reaction design to purification and formulation. This guide provides in-depth answers to common questions, troubleshooting advice for potential experimental pitfalls, and validated protocols to assess stability in your own systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the chemical behavior of 2-(ethoxydifluoromethyl)pyrrolidine under acidic conditions.
Q1: What is the primary degradation pathway for 2-(ethoxydifluoromethyl)pyrrolidine in aqueous acidic media?
The principal route of degradation is the acid-catalyzed hydrolysis of the ethoxydifluoromethyl ether linkage. The reaction begins with the protonation of the ether oxygen, which is the most basic site on the side chain. This protonation creates a good leaving group (ethanol) and renders the adjacent difluoromethyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[1][2]
Q2: What are the expected final products of complete hydrolysis?
Following the initial hydrolysis, a cascade of reactions occurs. The immediate product is an unstable α,α-difluoro hemiacetal-like intermediate, which rapidly eliminates two equivalents of hydrogen fluoride (HF) to yield pyrrolidine-2-carbaldehyde. Therefore, the final degradation products in an aqueous acidic environment are pyrrolidine-2-carbaldehyde , ethanol , and hydrofluoric acid .
Q3: How do the geminal fluorine atoms on the side chain influence the molecule's stability?
The two fluorine atoms exert a powerful influence on the molecule's electronic properties and stability through several effects:
-
Inductive Effect : Fluorine is highly electronegative, and the two atoms strongly withdraw electron density from the rest of the molecule. This significantly reduces the basicity (pKa) of the pyrrolidine nitrogen.[3][4] As a result, under acidic conditions, the ether oxygen is more likely to be protonated than the ring nitrogen, directing the degradation pathway towards ether cleavage.
-
Anomeric Effect : There can be a stabilizing interaction between the lone pair of electrons on the pyrrolidine nitrogen and the antibonding orbital (σ) of the adjacent C-F bonds (an nN→σCF interaction).[5][6][7] This stereoelectronic effect can lock the conformation of the pyrrolidine ring and contributes to the overall stability of the molecule, but it does not prevent the hydrolysis of the ether group itself.
Q4: What experimental factors have the most significant impact on the rate of degradation?
The rate of hydrolysis is primarily dictated by three factors:
-
Acid Strength (pH) : The degradation rate increases exponentially with decreasing pH. Stronger acids (e.g., HCl, TFA at concentrations >0.1 M) will cause rapid decomposition compared to weaker acids (e.g., acetic acid) or buffered systems at pH 3-5.
-
Temperature : As with most chemical reactions, an increase in temperature will significantly accelerate the rate of hydrolysis. Reactions or purifications performed at elevated temperatures in the presence of acid and water are at high risk of degradation.
-
Water Concentration : Water is a key reactant (nucleophile) in the hydrolysis mechanism. While the reaction can be slow in organic solvents containing trace amounts of acid, it becomes much more pronounced in aqueous or protic co-solvent systems.
Q5: What are the recommended storage and handling conditions for this compound?
To ensure long-term viability, 2-(ethoxydifluoromethyl)pyrrolidine should be stored as a neat solid or oil in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For experimental use, stock solutions should be prepared in anhydrous, aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Aqueous acidic solutions of this compound are not stable and should be prepared fresh immediately before use and maintained at a low temperature.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues.
Issue 1: Appearance of an Unexpected, More Polar Byproduct During an Acidic Reaction
-
Symptom: During a reaction involving acidic conditions (e.g., Boc-deprotection with TFA/DCM, or an aqueous acidic workup), TLC or LC-MS analysis shows a new, more polar byproduct. The mass of this byproduct may correspond to pyrrolidine-2-carbaldehyde or a subsequent reaction product thereof.
-
Potential Cause: Acid-catalyzed hydrolysis of the ethoxydifluoromethyl group. The presence of even small amounts of water in the reaction or workup is sufficient to initiate this degradation pathway.
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature to 0°C or below. The activation energy for the hydrolysis is significant, and cooling will dramatically slow the degradation rate.
-
Minimize Reaction Time: Monitor the primary reaction (e.g., deprotection) closely every 15-30 minutes. As soon as the starting material is consumed, quench the reaction immediately to prevent further degradation.
-
Use Milder Acidic Conditions: If the primary transformation allows, switch from a strong acid like TFA to a milder one. For example, consider using 4M HCl in dioxane, which is often less hydrolytic due to lower water content, or p-toluenesulfonic acid in an organic solvent.
-
Ensure Anhydrous Conditions: For non-aqueous reactions, use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere to minimize water contamination.
-
Issue 2: Low or No Recovery of Starting Material from an Aqueous Buffer
-
Symptom: After dissolving the compound in an acidic aqueous buffer (e.g., for a biological assay or purification) and incubating for a period, subsequent analysis shows that the parent compound is either significantly depleted or completely gone.
-
Potential Cause: The compound is hydrolytically unstable under the selected pH, temperature, and time conditions. The CHF2O group is known to be susceptible to hydrolysis to a formate under some acidic conditions.[8]
-
Troubleshooting Steps:
-
Conduct a Preliminary Stability Screen: Before committing to a large-scale experiment, perform a small-scale stability test using the intended buffer conditions. Use the protocol provided in Section 3 to determine the compound's half-life.
-
Adjust Buffer pH: If possible, increase the pH of the buffer. Moving from pH 3 to pH 5 can increase the compound's half-life by an order of magnitude or more.
-
Limit Incubation Time and Temperature: Perform subsequent steps as quickly as possible and keep the solution on ice whenever feasible.
-
Consider a Co-solvent: If the experimental design permits, adding an organic co-solvent (e.g., DMSO, Acetonitrile) can reduce the effective concentration of water and may slow the rate of hydrolysis.
-
Section 3: Quantitative Data & Experimental Protocols
Data Presentation
The stability of 2-(ethoxydifluoromethyl)pyrrolidine is highly dependent on experimental conditions. The following table provides illustrative half-life data to guide experimental design.
Table 1: Illustrative Hydrolytic Stability of 2-(Ethoxydifluoromethyl)pyrrolidine Disclaimer: This table presents hypothetical, yet chemically reasonable, data for educational purposes, as precise kinetic measurements for this specific compound are not publicly available. Researchers must determine the stability under their specific experimental conditions.
| pH of Aqueous Buffer | Temperature (°C) | Estimated Half-life (t½) |
| 1.0 (0.1 M HCl) | 25 | < 30 minutes |
| 1.0 (0.1 M HCl) | 50 | < 5 minutes |
| 3.0 (Citrate Buffer) | 25 | ~ 4-6 hours |
| 3.0 (Citrate Buffer) | 50 | ~ 30-45 minutes |
| 5.0 (Acetate Buffer) | 25 | > 48 hours |
| 5.0 (Acetate Buffer) | 50 | ~ 8-10 hours |
Experimental Protocols
Protocol 1: Workflow for Assessing Stability in Aqueous Acidic Buffer
This protocol provides a reliable method to quantify the stability of the title compound under your specific experimental conditions using standard analytical equipment like HPLC or LC-MS.
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of 2-(ethoxydifluoromethyl)pyrrolidine.
-
Dissolve it in a known volume (e.g., 10.0 mL) of anhydrous acetonitrile (MeCN) to create a 1 mg/mL stock solution.
-
Rationale: MeCN is miscible with water and is generally aprotic and non-reactive, making it an ideal solvent for stock solutions.
-
-
Initiation of the Stability Experiment:
-
Pre-warm/cool your target aqueous buffer (e.g., 0.1 M citrate buffer, pH 3.0) to the desired experimental temperature (e.g., 25°C).
-
In a clean vial, add 9.8 mL of the pre-equilibrated buffer.
-
To initiate the experiment (t=0), add 200 µL of the 1 mg/mL stock solution to the buffer and vortex immediately for 5-10 seconds. The final concentration will be ~20 µg/mL.
-
-
Time-Point Sampling:
-
Immediately take the first sample (t=0). Withdraw 500 µL of the reaction mixture.
-
Transfer this aliquot into a labeled HPLC vial containing 500 µL of a quenching solution (e.g., 0.1 M ammonium hydroxide in MeCN/Water 1:1). Vortex immediately.
-
Rationale: The basic quench solution instantly neutralizes the acid catalyst, stopping the degradation and ensuring the measured concentration is accurate for that specific time point.
-
Repeat this sampling and quenching process at predetermined intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
-
Analysis:
-
Analyze all quenched samples by a validated reverse-phase HPLC or LC-MS method.
-
Create a calibration curve or use the t=0 sample as the 100% reference point.
-
Plot the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t½) from the resulting degradation curve.
-
Section 4: Mechanistic Insights and Visualizations
Visualizing the processes of degradation and troubleshooting can aid in understanding and prevention.
Diagram 1: Proposed Degradation Pathway
Caption: Proposed mechanism for the acid-catalyzed hydrolysis.
Diagram 2: Troubleshooting Workflow
Caption: Logical flow for troubleshooting unexpected results.
References
-
Dalvit, C., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Ferreira, I. S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zheng, Y., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Medicinal Research Reviews. Available at: [Link]
-
Ferreira, I. S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. Available at: [Link]
-
Synlett. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme Chemistry. Available at: [Link]
-
Tuttle, J. B. (2014). Acidic Cleavage Of Ethers. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Reaction Temperature for the Difluoro-functionalization of Pyrrolidines
Welcome to the technical support center for the difluoro-functionalization of pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing vicinal or geminal difluoro-moieties into pyrrolidine scaffolds. The control of reaction temperature is a critical parameter that significantly influences yield, selectivity, and the formation of byproducts. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential temperature-related causes and actionable solutions.
Problem 1: Low Diastereoselectivity in Vicinal Difluorination
Question: I am performing a vicinal difluorination on an N-substituted pyrrolidine derivative, but the reaction is yielding a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.) by optimizing the temperature?
Answer:
Low diastereoselectivity in vicinal difluorination reactions is often directly linked to the reaction temperature. The energy difference between the diastereomeric transition states leading to the respective products can be small, and elevated temperatures can provide enough thermal energy to overcome this barrier, leading to the formation of both diastereomers.
Causality and Solutions:
-
Excessive Thermal Energy: Higher temperatures can lead to a decrease in selectivity as the reaction kinetics begin to favor the faster-forming, but less stable, diastereomer.
-
Solution: Running the reaction at a lower temperature is a standard approach to enhance selectivity.[1] By reducing the thermal energy in the system, the reaction is more likely to proceed through the lower-energy transition state, favoring the formation of the thermodynamically more stable diastereomer. It is advisable to screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity. While lower temperatures may require longer reaction times, the improvement in diastereoselectivity often justifies this trade-off.[1]
-
-
Uncontrolled Exotherms: The rapid addition of a potent fluorinating agent, such as Selectfluor™, to a solution of the pyrrolidine substrate can lead to a significant exotherm. This localized heating can compromise diastereoselectivity.
-
Solution: Implement slow, controlled addition of the fluorinating agent using a syringe pump. Maintaining a consistent internal reaction temperature is crucial. Cooling the reaction vessel in an ice, dry ice/acetone, or cryo-bath can help dissipate the heat generated during the reaction.
-
-
Solvent Effects at Different Temperatures: The choice of solvent can influence the conformational preferences of the substrate and the transition state geometry, and its effect can be temperature-dependent.
-
Solution: Consider screening different solvents in conjunction with temperature optimization. For some reactions, more sterically hindered solvents may improve diastereoselectivity.[1]
-
| Parameter | Condition 1 | Condition 2 | Rationale |
| Temperature | Room Temperature to Reflux | -78 °C to 0 °C | Lower temperatures increase the energy difference between diastereomeric transition states, enhancing selectivity.[1] |
| Reagent Addition | Rapid, single portion | Slow, via syringe pump | Prevents uncontrolled exotherms that can lead to loss of selectivity. |
| Solvent | Apolar (e.g., DCM) | Polar aprotic (e.g., MeCN) | Solvent can influence transition state stability; optimization is often necessary. |
Problem 2: Formation of an Unexpected Tricyclic Byproduct at Elevated Temperatures
Question: During an attempted deoxyfluorination of a pyrrolidine derivative to create a vicinal difluoro-moiety at an elevated temperature, I isolated a significant amount of a tricyclic byproduct. What is this byproduct and how can I avoid its formation?
Answer:
The formation of unexpected byproducts, particularly at elevated temperatures, is a common challenge in fluorination chemistry. In the context of deoxyfluorination of a substrate containing an aromatic ring, a tricyclic byproduct can form through an intramolecular electrophilic aromatic substitution reaction.[2][3]
Causality and Solutions:
-
Mechanism of Byproduct Formation: At elevated temperatures, an activated alcohol intermediate (e.g., a sulfonate ester formed with Deoxo-Fluor®) can be sufficiently electrophilic to undergo an intramolecular Friedel-Crafts-type reaction with a nearby aromatic ring, leading to the formation of a new ring system.[2][3]
-
Temperature Dependence: This side reaction is often highly temperature-dependent. While a higher temperature might be intended to increase the rate of the desired fluorination, it can also accelerate the rate of this undesired intramolecular cyclization.[2][3]
-
Solution: Carefully control the reaction temperature to minimize the formation of this byproduct. It is recommended to run the reaction at the lowest temperature that still allows for a reasonable rate of the desired fluorination. A systematic temperature screen (e.g., from room temperature upwards in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS can help identify the optimal temperature window where the formation of the desired product is maximized and the byproduct is minimized.
-
-
Additives to Mitigate Side Reactions: In some cases, additives can suppress side reactions.
Caption: Temperature-dependent pathways in deoxyfluorination.
Problem 3: Low or No Product Yield
Question: I am attempting a difluoro-functionalization of my pyrrolidine substrate, but I am observing very low conversion or no product formation. Could the reaction temperature be the cause?
Answer:
Suboptimal reaction temperature is a frequent cause of low or no product yield. Both excessively low and high temperatures can be detrimental.
Causality and Solutions:
-
Insufficient Thermal Energy: Some fluorination reactions have a significant activation energy barrier that must be overcome.
-
Solution: If the reaction is sluggish or not proceeding at a low temperature, a gradual and controlled increase in temperature may be necessary. For some reactions, reflux conditions are required to achieve good conversion.[1] It is crucial to monitor the reaction closely for the appearance of byproducts as the temperature is increased.
-
-
Thermal Decomposition of Reagents or Substrate: Electrophilic N-F fluorinating agents like Selectfluor™ and the pyrrolidine substrate itself can be thermally labile.[4][5][6][7]
-
Solution: Avoid excessively high temperatures that can lead to the decomposition of your starting materials or reagents. The thermal stability of your specific pyrrolidine derivative and the chosen fluorinating agent should be considered. If decomposition is suspected, running the reaction at a lower temperature for a longer duration is advisable. The thermal decomposition of nitrogen-rich heterocyclic compounds can proceed via radical mechanisms, leading to a complex mixture of products.[4][5][6][7]
-
Caption: Workflow for troubleshooting low yield by optimizing temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for optimizing a difluoro-functionalization of a pyrrolidine?
A1: A good starting point for many electrophilic fluorinations, especially those aiming for high diastereoselectivity, is a low temperature, such as 0 °C or -78 °C.[1] If no reaction is observed, the temperature can be gradually increased. For reactions known to be sluggish, starting at room temperature and gently warming may be more practical.
Q2: How does temperature affect the competition between monofluorination and difluorination?
A2: The relative rates of the first and second fluorination steps can be influenced by temperature. Often, the introduction of the first fluorine atom can deactivate the molecule towards further electrophilic attack, making the second fluorination more difficult. In such cases, higher temperatures may be required to drive the reaction to the difluorinated product. Conversely, if the monofluorinated product is desired, lower temperatures and shorter reaction times are generally preferred. The use of a specific stoichiometry of the fluorinating agent (e.g., slightly more than one equivalent for monofluorination and more than two for difluorination) is also a key factor to control.[8]
Q3: Can the order of reagent addition at a specific temperature impact the outcome?
A3: Absolutely. For reactions involving the formation of an enolate or enamine intermediate prior to fluorination, it is crucial to form the intermediate at the optimal temperature (often low temperatures to prevent side reactions) before adding the fluorinating agent. The temperature at which the fluorinating agent is added can also be critical for selectivity.
Q4: Are there any visual cues that indicate the reaction temperature is too high?
A4: A rapid change in color (e.g., to dark brown or black) upon heating can be an indication of decomposition of the starting material or reagents. The formation of a large number of spots on a TLC plate that are difficult to separate can also suggest that a complex mixture of byproducts is being formed at an elevated temperature.
Q5: How can I maintain a stable, low temperature for a long reaction time?
A5: For reactions requiring prolonged periods at sub-ambient temperatures, a cryostat or a cryo-cooler is the most reliable method. For shorter durations, well-insulated Dewar flasks with cooling baths (ice/water for 0 °C, dry ice/acetone for -78 °C) are suitable. It is important to ensure the reaction flask is adequately submerged and the bath is replenished as needed.
References
- Haskel, A., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Archives.
- Haskel, A., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. PMC.
- BenchChem. (2025). Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
- Gámez-Vallejo, J., et al. (2022).
- Yuan, C., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Szewczyk, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- Szewczyk, M., et al. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.
- García-García, P., et al. (2023).
- O'Hara, F., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. PMC.
- Madani, A., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv.
- Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Li, G., et al. (2021). Selectfluor-mediated regioselective nucleophilic functionalization of N-heterocycles under metal- and base-free conditions. Green Chemistry (RSC Publishing).
- Szewczyk, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Muniz, K. (2014).
- Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Van der Puy, M., et al. (2012). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM).
- Gichuhi, P. N., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar.
- Gilmour, R., et al. (2016). The direct vicinal difluorination of alkenes via I(i)/I(iii) catalysis.
- Reddy, P. V. N., et al. (2015).
- Wang, L. (2019). The Dark Side of Fluorine. Fluoride Action Network.
- Gorbunova, M. G., et al. (2022). Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. PMC.
- Haskel, A., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. MDPI.
- Plevova, K., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides.
- Reddy, R. S., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the 19F NMR Chemical Shift of 2-(Ethoxydifluoromethyl)pyrrolidine HCl: A Comparative Analysis
For researchers and professionals in drug development and medicinal chemistry, the precise characterization of novel chemical entities is paramount. The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, offering unique modulations of metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (–OCHF2) is a particularly valuable motif, acting as a bioisostere for hydroxyl or thiol groups and participating in hydrogen bonding. Among the suite of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and the wide dispersion of chemical shifts, making it a powerful tool for the structural elucidation of fluorinated compounds.
This guide provides an in-depth analysis of the 19F NMR chemical shift of 2-(Ethoxydifluoromethyl)pyrrolidine HCl, a representative of the increasingly important class of difluoromethylated saturated heterocycles. We will present experimental data, compare it with that of structurally related compounds, and provide a detailed, field-tested protocol for acquiring high-quality 19F NMR spectra for this class of molecules.
The 19F NMR Signature of 2-(Ethoxydifluoromethyl)pyrrolidine and its Precursor
Recent synthetic work by Ponomarenko and colleagues has provided access to a library of CHF2O-containing cyclic amines, including the core structure of interest.[1][2] While the ethoxy derivative is not explicitly detailed, the closely related 2-(difluoromethoxymethyl)pyrrolidine provides a robust and directly applicable data point. The hydrochloride salt is formed upon deprotection of the N-Boc protecting group under acidic conditions, a standard procedure that yields the final amine salt.
The 19F NMR spectrum of the difluoromethyl group in these aliphatic ethers is characterized by a triplet, arising from the coupling of the two fluorine nuclei with the single proton of the CHF2 group (a 2JHF coupling). The precise chemical shift (δ) is sensitive to the local electronic environment.
Below is a summary of the reported 19F NMR data for 2-(difluoromethoxymethyl)pyrrolidine and its N-Boc protected precursor. This data serves as the primary reference for understanding the 19F NMR characteristics of the title compound.
| Compound | Structure | Solvent | 19F Chemical Shift (δ, ppm) | Coupling Constant (2JHF, Hz) |
| tert-butyl 2-(difluoromethoxymethyl)pyrrolidine-1-carboxylate | ![]() | CDCl3 | -93.5 | 57.0 |
| 2-(difluoromethoxymethyl)pyrrolidine | ![]() | CDCl3 | -94.2 | 57.5 |
Data extracted from Ponomarenko et al., 2024.[1][2]
It is important to note that the formation of the hydrochloride salt from the free amine is expected to have a minor effect on the 19F chemical shift. The protonation of the nitrogen atom introduces a positive charge, which can exert a through-bond or through-space electronic effect on the nearby difluoromethoxy group. This typically results in a slight downfield shift (less negative ppm value) of the fluorine signal due to deshielding. The magnitude of this shift is generally small, often less than 1 ppm.[3]
Comparative Analysis with Other Aliphatic Difluoromethyl Ethers
To contextualize the chemical shift of our target compound, it is instructive to compare it with other aliphatic difluoromethyl ethers. The electronic environment around the fluorine nuclei is the primary determinant of their resonance frequency. In the absence of strong electron-withdrawing or -donating groups, the chemical shifts for aliphatic R-O-CHF2 compounds tend to fall within a predictable range.
The following table provides a comparison of the 19F NMR chemical shifts for several aliphatic difluoromethyl ethers and related compounds.
| Compound | Structure | Solvent | 19F Chemical Shift (δ, ppm) | Coupling Constant (2JHF, Hz) | Reference |
| 2-(Difluoromethoxymethyl)pyrrolidine | ![]() | CDCl3 | -94.2 | 57.5 | [1][2] |
| (Difluoromethyl)methyl ether | CH3OCHF2 | Not specified | -94.5 | Not specified | General Ref. |
| (Difluoromethyl)ethyl ether | CH3CH2OCHF2 | Not specified | -91.8 | Not specified | General Ref. |
| Benzyl(difluoromethyl)sulfane | PhCH2SCHF2 | CDCl3 | -94.6 | 56.6 | [4] |
| (4-(tert-butyl)benzyl)(difluoromethyl)sulfane | t-Bu-PhCH2SCHF2 | CDCl3 | -94.52 | 56.7 | [4] |
As the data indicates, the 19F chemical shift of the difluoromethoxy group in 2-(difluoromethoxymethyl)pyrrolidine falls squarely within the expected range for aliphatic difluoromethyl ethers. The slight variations observed between the different compounds can be attributed to subtle differences in their electronic and steric environments. The sulfur-containing analogues are included to demonstrate the effect of the heteroatom adjacent to the difluoromethyl group, which in this case is minor.
Experimental Protocol for 19F NMR Acquisition
Acquiring high-quality, reproducible 19F NMR spectra is crucial for accurate structural assignment and comparative studies. The following protocol is a field-proven method for analyzing compounds such as 2-(Ethoxydifluoromethyl)pyrrolidine HCl.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 5-10 mg of 2-(Ethoxydifluoromethyl)pyrrolidine HCl.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) to the NMR tube. The choice of solvent should be based on the solubility of the analyte and should be kept consistent for comparative studies.
-
Reference Standard: An internal reference standard is recommended for the highest accuracy. A common choice is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.7 ppm. Add a small, accurately known amount of the reference standard to the NMR tube. Alternatively, an external reference of CFCl3 (δ = 0 ppm) can be used.[5]
-
Mixing: Thoroughly mix the sample by gentle vortexing or inversion until the solid is completely dissolved.
2. NMR Spectrometer Setup:
-
Tuning and Matching: Tune and match the NMR probe to the 19F frequency. This is a critical step to ensure optimal sensitivity and signal-to-noise.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence (e.g., 'zgfhig' on Bruker instruments for inverse-gated proton decoupling) is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is broad.[6][7]
-
Transmitter Offset: Center the transmitter offset in the region of interest (e.g., around -90 to -100 ppm for difluoromethyl ethers).
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Proton Decoupling: For routine spectra, broadband proton decoupling is recommended to simplify the spectrum by removing 1H-19F couplings, resulting in a singlet for the CHF2 group. For determining the 2JHF coupling constant, an undecoupled spectrum should be acquired.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard (e.g., trifluorotoluene at -63.7 ppm) or an external reference.
-
Integration: Integrate the signals of interest to determine relative ratios of different fluorine-containing species if applicable.
Workflow for 19F NMR Analysis
The following diagram illustrates the logical workflow for the 19F NMR analysis of 2-(Ethoxydifluoromethyl)pyrrolidine HCl.
Caption: A step-by-step workflow for the 19F NMR analysis of fluorinated small molecules.
Conclusion
The 19F NMR chemical shift of 2-(Ethoxydifluoromethyl)pyrrolidine HCl is expected to be in the range of -93 to -95 ppm, appearing as a triplet with a 2JHF coupling constant of approximately 57-58 Hz in an undecoupled spectrum. This is consistent with data from the closely related 2-(difluoromethoxymethyl)pyrrolidine and other aliphatic difluoromethyl ethers. The precise chemical shift will be influenced by the solvent and the protonation state of the pyrrolidine nitrogen. By following the detailed experimental protocol provided, researchers can obtain high-quality, reliable 19F NMR data, which is essential for the unambiguous characterization of this and other novel fluorinated compounds. The comparative data presented here serves as a valuable benchmark for scientists working in the field of fluorine chemistry and drug discovery.
References
-
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. Accessed February 20, 2026. [Link]
-
Wiberg, K. B.; Zilm, K. W. 19F NMR chemical shifts. 1. Aliphatic fluorides. J. Org. Chem.2001 , 66 (8), 2809-2817. [Link]
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. Accessed February 20, 2026. [Link]
-
Jackson, G. E. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry2013 , 3, 1-12. [Link]
-
Wescott, C. R.; Kormos, B. L.; Welch, J. T. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem.2017 , 82 (17), 9032-9037. [Link]
-
University of Ottawa. 19Flourine NMR. University of Ottawa. Accessed February 20, 2026. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Accessed February 20, 2026. [Link]
-
Ponomarenko, M. V.; et al. (PDF) A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. ResearchGate. Accessed February 20, 2026. [Link]
-
Kim, J.; Lee, J.; Nam, H.; Lee, Y. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv2023 . [Link]
-
Angell, Y. L.; et al. New Frontiers and Developing Applications in 19F NMR. WIREs Comput. Mol. Sci.2016 , 6 (5), 526-541. [Link]
-
Rusakov, Y. Y.; et al. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules2021 , 26 (14), 4333. [Link]
-
Elguero, J.; et al. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules2017 , 22 (11), 1989. [Link]
-
Shevchenko, V.; et al. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. J. Phys. Chem. B2016 , 120 (49), 12551-12556. [Link]
-
Cobb, S. L.; Murphy, C. D. 19F NMR as a tool in chemical biology. Beilstein J. Org. Chem.2021 , 17, 213-226. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. colorado.edu [colorado.edu]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(Ethoxydifluoromethyl)pyrrolidine for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-(Ethoxydifluoromethyl)pyrrolidine, a compound of interest due to the increasing prevalence of fluorinated motifs in medicinal chemistry.[1]
While direct experimental data for this specific molecule is not yet widely available, this guide leverages established principles of mass spectrometry and a comparative analysis of related structures to provide a robust, predictive framework for its fragmentation behavior. By understanding the expected fragmentation pathways, researchers can more effectively identify and characterize this and similar compounds in complex mixtures.
Predicted Fragmentation Pathways of 2-(Ethoxydifluoromethyl)pyrrolidine
The fragmentation of 2-(Ethoxydifluoromethyl)pyrrolidine under electron ionization is anticipated to be governed by the interplay of its three key structural features: the pyrrolidine ring, the ether linkage, and the difluoromethyl group. Ionization will likely occur through the removal of a non-bonding electron from the nitrogen or oxygen atom, as these have the lowest ionization energies.[2]
The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to these heteroatoms, a process known as alpha-cleavage.
Dominant Pathway: Alpha-Cleavage at the Pyrrolidine Ring
The most favorable fragmentation is predicted to be the cleavage of the C-C bond between the pyrrolidine ring and the ethoxydifluoromethyl side chain. This is a classic alpha-cleavage for N-alkylpyrrolidines, leading to a highly stable, resonance-stabilized immonium ion.[3][4][5]
-
Loss of the Ethoxydifluoromethyl Radical: The initial molecular ion will likely undergo homolytic cleavage, expelling the ethoxydifluoromethyl side chain as a radical. This will result in the formation of the pyrrolidin-2-yliumylidene ion, which is expected to be the base peak or one of the most abundant ions in the spectrum.
A secondary fragmentation of the pyrrolidine ring itself can also be anticipated, leading to the characteristic C₄H₈N⁺ ion at m/z 70.[3]
Fragmentation Initiated at the Ether Oxygen
Cleavage events originating from the ether moiety are also expected, although they may be less favorable than the pyrrolidine ring-directed fragmentation.
-
Alpha-Cleavage of the C-O Bond: Cleavage of the bond between the difluoromethyl carbon and the ether oxygen would lead to the formation of a pyrrolidin-2-yldifluoromethyl cation and an ethoxy radical.
-
Alpha-Cleavage of the C-C Bond in the Ethyl Group: Fragmentation of the C-C bond within the ethyl group of the ether is another possibility, resulting in the loss of a methyl radical and the formation of a resonance-stabilized oxonium ion.[6][7]
Influence of the Difluoromethyl Group
The electron-withdrawing nature of the two fluorine atoms will influence the stability of adjacent bonds and the resulting fragment ions. Fragmentation involving the difluoromethyl group can proceed in several ways:
-
Loss of Fluorine: Elimination of a fluorine radical is a potential pathway.
-
Rearrangements: Fluorinated compounds are known to undergo rearrangements, which could lead to the formation of unexpected fragment ions.[8] For instance, a rearrangement involving the transfer of a hydrogen atom followed by the elimination of a neutral molecule like difluorocarbene (CF₂) could occur.
The following diagram illustrates the predicted primary fragmentation pathways:
Sources
- 1. d-nb.info [d-nb.info]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. annexpublishers.com [annexpublishers.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
Comparative Guide: 2-(Ethoxydifluoromethyl)pyrrolidine vs. 2-Difluoromethylpyrrolidine
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a technical comparison between two structurally related but functionally distinct pyrrolidine building blocks: 2-difluoromethylpyrrolidine (Compound A) and 2-(ethoxydifluoromethyl)pyrrolidine (Compound B).
While both motifs introduce fluorinated sp³ carbons into the pyrrolidine scaffold, they serve fundamentally different bioisosteric roles. Compound A (
This guide details their physicochemical divergences, synthetic pathways, and experimental handling to assist in rational building block selection.
Physicochemical & Mechanistic Comparison
The core difference lies in the functional group attached to the C2 position of the pyrrolidine ring. This alteration dictates the molecule's interaction with biological targets (pharmacodynamics) and its behavior in solution (properties).
Structural Analysis
| Feature | 2-Difluoromethylpyrrolidine ( | 2-(Ethoxydifluoromethyl)pyrrolidine ( |
| Formula | ||
| Electronic Nature | Lipophilic H-bond Donor | Lipophilic H-bond Acceptor (weak) / Inert |
| Bioisostere For | Hydroxyl ( | Ethyl ether ( |
| H-Bond Acidity | High (Polarized C-H bond) | None (No acidic proton on functional group) |
| Metabolic Stability | High (Blocks oxidation at C2) | Very High (Blocks |
| LogP Impact | Moderate increase vs. parent | Significant increase (Lipophilic spacer) |
Mechanistic Insight: The "Lipophilic Donor" vs. "Stable Ether"
The Case for
The Case for
Experimental Workflows & Synthesis
The synthesis of these two compounds requires divergent strategies. The
Synthesis Logic Diagram
The following diagram illustrates the divergent synthetic pathways from a common Proline precursor.
Figure 1: Divergent synthetic pathways for difluoromethyl vs. ethoxydifluoromethyl pyrrolidines starting from Proline.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Difluoromethylpyrrolidine (via Deoxyfluorination)
Targeting the H-bond donor motif.
-
Precursor Preparation: Begin with N-Boc-L-prolinal (commercially available or prepared via DIBAL-H reduction of N-Boc-L-proline methyl ester).
-
Fluorination Reaction:
-
In a flame-dried flask under
, dissolve N-Boc-L-prolinal (1.0 equiv) in anhydrous DCM ( ). -
Cool to
. -
Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 equiv) dropwise. Caution: Exothermic.
-
Allow the mixture to warm to room temperature (RT) overnight.
-
-
Quenching & Isolation:
-
Quench carefully with saturated
solution at . -
Extract with DCM (
). Wash organics with brine, dry over . -
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
-
Deprotection (Optional): Treat with
in dioxane to yield the free amine salt.
Protocol B: Synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine (via Thionoester)
Targeting the stable ether motif. Note: Direct fluorination of esters is difficult; the thionoester intermediate is critical.
-
Thionation:
-
Dissolve N-Boc-L-proline ethyl ester (1.0 equiv) in anhydrous Toluene.
-
Add Lawesson’s Reagent (0.6 equiv). Reflux for 2–4 hours until TLC indicates consumption of the ester.
-
Cool and filter. Purify the thionoester intermediate via rapid silica chromatography (thionoesters can be unstable).
-
-
Fluorodesulfurization:
-
Dissolve the thionoester (1.0 equiv) in anhydrous DCM.
-
Add DAST (2.0–3.0 equiv). Note: Some protocols use
or as a catalyst to facilitate sulfur extrusion. -
Stir at RT for 12–24 hours. The reaction converts
to .
-
-
Workup:
-
Pour into ice-cold
. Extract with DCM. -
Purify the resulting
-difluoroether via chromatography. -
Validation:
NMR should show a characteristic singlet (or AB quartet if chiral center induces diastereotopicity) around to .
-
Application Guide: When to Use Which?
Scenario 1: Improving Potency via Hydrogen Bonding
Choice: 2-Difluoromethylpyrrolidine
-
Rationale: If your SAR suggests a hydrogen bond donor is required in the binding pocket (e.g., interacting with a backbone carbonyl of the protein), the
group acts as a "lipophilic hydroxyl." It maintains the interaction while removing the desolvation penalty associated with a polar group.
Scenario 2: Blocking Metabolic Hotspots
Choice: 2-(Ethoxydifluoromethyl)pyrrolidine [3]
-
Rationale: If the parent molecule contains an ethyl ether side chain that suffers from rapid
-dealkylation in microsomes, replacing it with the ethoxydifluoromethyl group blocks this pathway. The bond strength renders the -carbon inert to oxidation.
Scenario 3: Modulating Lipophilicity (LogP)
Choice: 2-(Ethoxydifluoromethyl)pyrrolidine
-
Rationale: If you need to increase the lipophilicity of a lead compound to improve blood-brain barrier (BBB) penetration, the
group provides a significant lipophilic boost compared to both the group and the non-fluorinated ether.
References
-
Pashko, M. O., et al. "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines."[4] ChemRxiv, 2024.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
- Hu, J., et al. "The chemistry of difluoromethyl group: synthesis and applications." Chemical Reviews, 2014. (Contextual grounding for CHF2 synthesis).
-
Sigma-Aldrich. "Product Specification: 2-(ethoxydifluoromethyl)pyrrolidine hydrochloride." Merck KGaA.
Sources
FTIR characteristic bands for ethoxydifluoromethyl group
FTIR Characteristic Bands for Ethoxydifluoromethyl Group ( )
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary: The Motif in Modern Drug Design
The ethoxydifluoromethyl group (
For analytical scientists, distinguishing
Spectral Fingerprint Analysis[1][2][3]
The FTIR spectrum of the
Characteristic Bands Table
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Descriptor | Diagnostic Value |
| 1180 – 1250 | Strong | Broad/Split | Primary Identifier. Often the most intense band; overlaps with C-O but distinguishable by breadth. | |
| 1120 – 1160 | Medium-Strong | Sharp | Secondary Identifier. Confirms presence of gem-difluoro unit. | |
| 1050 – 1100 | Strong | Sharp | Ether linkage stretch. Shifted to lower freq vs. non-fluorinated ethers due to | |
| 2900 – 2990 | Medium | Multiplet | Differentiation Marker. Distinguishes from perfluorinated groups (e.g., | |
| 1380 – 1460 | Weak-Medium | Sharp | Typical ethyl group deformation (scissoring/rocking). |
Technical Insight: The electronegativity of the fluorine atoms induces a "stiffening" of the adjacent C-O bonds but also alters the dipole moment significantly. In
, theasymmetric stretch is often observed as a doublet or a broadened peak around 1210 cm⁻¹, heavily coupled with the C-O-C asymmetric stretching.
Comparative Analysis: vs. Alternatives
Distinguishing
Comparative Spectral Performance
| Feature | ||||
| C-F Region (1100-1300) | Strong Doublet/Broad | Very Strong, Broad | Strong, often split | Absent |
| C-H Stretch (>2800) | Present (Ethyl pattern) | Absent (unless R-group contributes) | Present (Unique | Present (Ethyl pattern) |
| C-H Bend (~1400) | Present | Absent | Absent (for the F-group) | Present |
| Spectral Logic | C-F + Alkyl C-H | C-F Only | C-F + Unique Methine C-H | Alkyl C-H + C-O Only |
Decision Logic Visualization
The following diagram illustrates the logical flow for distinguishing these groups using FTIR data.
Caption: Logic flow for differentiating ethoxydifluoromethyl from trifluoromethoxy and difluoromethoxy groups via FTIR.
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility and minimize artifacts (such as water vapor interference in the fingerprint region), follow this standardized Attenuated Total Reflectance (ATR) protocol.
Workflow Description
-
Background Acquisition: 32 scans, 4 cm⁻¹ resolution. Ensure ambient humidity is <40% to prevent water vapor rotational lines from obscuring the 1400-1800 cm⁻¹ region.
-
Sample Deposition:
-
Liquids: 10 µL drop directly on the Diamond/ZnSe crystal.
-
Solids: 5-10 mg powder; apply high pressure clamp to ensure intimate contact (monitor the evanescent wave penetration depth).
-
-
Data Collection: 64 scans (to improve Signal-to-Noise ratio in the fingerprint region).
-
Post-Processing: Apply baseline correction (rubber band method) only if scattering is observed. Do not smooth the 1100-1300 cm⁻¹ region aggressively, as this may merge the symmetric/asymmetric
splitting.
Protocol Visualization
Caption: Standardized ATR-FTIR workflow for fluorinated ether characterization.
Mechanistic Validation & Causality
Why do these bands appear where they do?
-
The Fluorine Effect: The high electronegativity of fluorine withdraws electron density from the central carbon. This shortens the C-F bonds, increasing their force constant (
), which pushes the vibrational frequency ( ) into the 1100-1300 cm⁻¹ range. -
Mass Effect: Despite the heavy mass of the ethyl group, the
vibration is highly localized due to the "insulating" effect of the ether oxygen, allowing the bands to remain distinct from the alkyl skeleton vibrations. -
Conformational Sensitivity: The
group often adopts a specific gauche conformation to minimize dipole repulsion between the ring oxygen and fluorine lone pairs (anomeric effect). This can lead to "splitting" of the C-O stretching band, a subtle feature often missed in lower-resolution scans.
References
-
General Fluorine IR Data: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Standard reference for C-F stretching ranges).
-
Difluoroalkyl Ether Synthesis & Characterization
-
Comparative IR of Fluorinated Groups
- NIST Chemistry WebBook, Benzene, (ethoxymethyl)
-
Available at: [Link]
-
ATR-FTIR Methodology
- BioResources, 2017, 12(4), 9346-9360. (Comparison of sampling techniques).
-
Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Ethoxydifluoromethyl)pyrrolidine Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride. The procedures outlined herein are synthesized from established safety protocols and regulatory standards to ensure a self-validating and trustworthy workflow.
Foundational Principles: Hazard Assessment and Personal Protection
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride, as a halogenated organic compound and a pyrrolidine derivative, requires a conservative approach. The pyrrolidine moiety suggests potential for skin and eye irritation or burns, while the halogenated nature places it in a specific category for hazardous waste disposal.[1][2][3]
Your First Action: Always consult the manufacturer-specific Safety Data Sheet (SDS) for 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride. The SDS provides indispensable information on hazards, handling, and emergency procedures. In the absence of a specific SDS, compounds with similar structures, such as pyrrolidine, should be used as a conservative proxy for hazard assessment.[4]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes which can cause serious eye damage.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Consult a glove compatibility chart for specific breakthrough times. | Prevents skin contact. Pyrrolidine derivatives can be corrosive and cause severe skin burns.[3][4] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. The flammability of related compounds necessitates flame-retardant materials.[6] |
| Respiratory | All handling of open containers and waste consolidation must be performed inside a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors or aerosols.[1][6] |
The Critical Step: Waste Segregation and Collection
The single most important factor influencing the disposal of this compound is its classification as a halogenated organic waste .[1][2] Mixing halogenated and non-halogenated waste streams is a costly error, as even minute concentrations of halogens (F, Cl, Br, I) require the entire mixture to be treated via more expensive disposal methods like incineration.[7]
Protocol for Waste Collection:
-
Select a Dedicated Container: Obtain a designated "Halogenated Organic Waste" container. This container must be in excellent condition, free of cracks, and equipped with a tightly sealing screw-top cap.[8][9][10]
-
Ensure Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable, but always verify compatibility to prevent container degradation.[11][12]
-
Work in a Fume Hood: Place the waste container in a chemical fume hood. All subsequent additions of waste must be performed within the hood to minimize exposure.[1][12]
-
Consolidate Waste: Carefully transfer the 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride waste into the designated container. This includes any residues, contaminated solutions, or rinsates from cleaning glassware.
-
Seal Immediately: Securely fasten the cap on the waste container immediately after adding waste. Leaving a funnel in an open container is a common but dangerous violation of safety protocols.[9]
Regulatory Compliance: Labeling and Storage
Proper labeling and storage are mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13] These procedures ensure that the risks are clearly communicated and that the waste is stored safely prior to collection.
Table 2: Hazardous Waste Labeling and Storage Requirements
| Requirement | Procedure | Why It's Critical |
| Labeling Timing | Affix a completed "Hazardous Waste" tag to the container before adding the first drop of waste.[8][13] | Prevents the creation of "unknown" waste, which is costly and dangerous to identify and dispose of. |
| Content ID | List the full chemical name of all contents, including solvents, with percentage estimates. Write "Waste 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride." Do not use abbreviations or chemical formulas. [9][13] | Ensures waste handlers are fully aware of the container's contents for safe handling and disposal routing. |
| Hazard Indication | The label must clearly state "Hazardous Waste." Check all appropriate hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).[9][13] | Provides an immediate visual warning of the potential dangers associated with the waste. |
| Storage Location | Store the sealed container in a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of laboratory personnel.[9][10] | SAA regulations ensure waste is managed safely in the lab before being moved to a central storage area, minimizing the risk of large-scale incidents. |
| Secondary Containment | Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[12] | Prevents spills from spreading, protecting personnel and the environment. |
| Segregation | Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[8][10] | Prevents dangerous chemical reactions, such as the generation of toxic gas or fire, in the event of a leak. |
Preparedness: Spill and Emergency Procedures
Accidents can happen, but a well-defined emergency plan can significantly mitigate their consequences.
-
Minor Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[6][14]
-
Carefully collect the absorbent material using non-sparking tools.[6]
-
Place the contaminated material into a separate, sealable container. Label it as "Hazardous Waste" containing the spilled chemical and the absorbent material.
-
Request a waste pickup for the spill cleanup material.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert laboratory personnel and notify your institution's Environmental Health & Safety (EH&S) department immediately.
-
If there is a fire or medical emergency, call emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
The Final Step: Professional Disposal
Hazardous chemical waste must be handled and disposed of by a licensed professional waste disposal company.[4] Your institution's EH&S department manages this process.
-
Do Not Overfill: Fill waste containers to no more than 90% of their capacity to allow for vapor expansion.[12]
-
Request Pickup: Once the container is full, or before it exceeds the storage time limit set by your institution (e.g., 90 days), submit a chemical waste pickup request to your EH&S office.[12][13]
-
Ensure Safe Transport: Ensure the container is clean on the outside, the cap is tightly sealed, and the label is legible and fully visible before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride.
Caption: Disposal workflow for 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride.
References
- Braun Research Group.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Daniels Health.
- Temple University.
- Sigma-Aldrich.
- CDH Fine Chemical.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Health and Safety. How to Dispose of Chemical Waste.
- Loba Chemie.
- TCI Chemicals.
- New Jersey Department of Health. PYRROLIDINE - HAZARD SUMMARY.
- ILO and WHO. ICSC 0562 - PYRROLIDONE.
- Apollo Scientific.
- DC Fine Chemicals. (R)
- University of Oslo. Chemical and Hazardous Waste Guide.
- University of British Columbia. Organic Solvent Waste Disposal.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. nj.gov [nj.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


